3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide

Oxazolidinedione Benzamide Structure–Activity Relationship

3-(Dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide (CAS 2034383-76-9) is a synthetic small molecule (C14H17N3O4, MW 291.307 g/mol) comprising a 3-(dimethylamino)benzamide core linked via an ethyl spacer to a 2,4-dioxooxazolidine (oxazolidinedione) ring. This compound belongs to a structurally distinct subclass of benzamide-oxazolidinedione hybrids that have been investigated as nonsteroidal mineralocorticoid receptor (MR) antagonists, a therapeutic area where steroidal agents such as spironolactone and eplerenone carry well-characterized off-target endocrine liabilities.

Molecular Formula C14H17N3O4
Molecular Weight 291.307
CAS No. 2034383-76-9
Cat. No. B2366342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide
CAS2034383-76-9
Molecular FormulaC14H17N3O4
Molecular Weight291.307
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=O)COC2=O
InChIInChI=1S/C14H17N3O4/c1-16(2)11-5-3-4-10(8-11)13(19)15-6-7-17-12(18)9-21-14(17)20/h3-5,8H,6-7,9H2,1-2H3,(H,15,19)
InChIKeyYJKUHGAAYKVJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide (CAS 2034383-76-9): Compound Class and Procurement Context


3-(Dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide (CAS 2034383-76-9) is a synthetic small molecule (C14H17N3O4, MW 291.307 g/mol) comprising a 3-(dimethylamino)benzamide core linked via an ethyl spacer to a 2,4-dioxooxazolidine (oxazolidinedione) ring . This compound belongs to a structurally distinct subclass of benzamide-oxazolidinedione hybrids that have been investigated as nonsteroidal mineralocorticoid receptor (MR) antagonists, a therapeutic area where steroidal agents such as spironolactone and eplerenone carry well-characterized off-target endocrine liabilities [1]. The compound is cataloged in the patent literature (US-9102591-B2) within a broader benzamide series and is associated with BindingDB entry BDBM50089603 (CHEMBL3578286), which reports MR antagonist activity data [2]. However, public domain structural verification of the exact CHEMBL mapping by SMILES is inconsistent, and users should independently confirm structure–activity assignments prior to procurement.

Why Generic Substitution Fails for 3-(Dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide: Substituent-Dependent Pharmacology in the Oxazolidinedione-Benzamide Series


Within the 2,4-dioxooxazolidine-ethyl-benzamide chemotype, even minor substituent changes on the benzamide phenyl ring can produce large shifts in nuclear hormone receptor potency and selectivity. The 3-(dimethylamino) substitution imparts distinct electronic (electron-donating, Hammett σmeta ≈ –0.16) and steric properties compared to the 3-cyano (CAS 2034383-71-4, electron-withdrawing, σmeta ≈ +0.56) or 4-ethoxy (CAS 2034464-31-6) analogs, which are known to alter hydrogen-bonding capacity, conformational preference, and ultimately target engagement . In the oxazolidinedione MR antagonist series, structure–activity relationships have demonstrated that aryl substituents modulate not only MR IC50 but also selectivity against glucocorticoid receptor (GR) and progesterone receptor (PR), as well as microsomal stability [1]. Therefore, substituting one benzamide variant for another without confirmatory in-assay data risks selecting a compound with a meaningfully different potency, off-target profile, or metabolic fate, compromising experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide Versus Closest Analogs


Structural and Physicochemical Differentiation: 3-(Dimethylamino) vs. 3-Cyano and 4-Ethoxy Benzamide Analogs

The target compound bears a 3-(dimethylamino) substituent, which distinguishes it from the most closely cataloged analogs: 3-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide (CAS 2034383-71-4) and N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-ethoxybenzamide (CAS 2034464-31-6) . The dimethylamino group is a moderately strong electron-donating substituent (Hammett σp ≈ –0.83, σm ≈ –0.16), whereas the 3-cyano analog carries a strongly electron-withdrawing group (σm ≈ +0.56), and the 4-ethoxy analog introduces a para-electron-donating group with different steric and hydrogen-bonding character [1]. These electronic differences are expected to modulate the electron density of the benzamide carbonyl and the overall dipole moment of the molecule, which in the oxazolidinedione series has been shown to influence MR binding affinity and nuclear receptor selectivity [2].

Oxazolidinedione Benzamide Structure–Activity Relationship Physicochemical Properties

Mineralocorticoid Receptor (MR) Antagonist Potency: Association with Reported IC50 of 34 nM in CHOK1 Cell Assay

BindingDB entry BDBM50089603 (CHEMBL3578286), associated with the target compound, reports an IC50 of 34 nM for antagonist activity at the human mineralocorticoid receptor (MR) overexpressed in CHOK1 cells, assessed as inhibition of aldosterone-induced protein interaction [1]. In the same curated dataset, spironolactone (SPL) and eplerenone (EPL) exhibited average IC50 values of 11 nM and 240 nM, respectively, in the MR functional assay [2]. This places the target compound in a potency window between the two clinically established steroidal MR antagonists. However, users must note a critical caveat: the SMILES string listed on the BDBM50089603 structure page does not match the expected structure of 3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide, indicating a potential database curation error or cross-referencing artifact. Independent verification of the IC50 value for the authentic compound is strongly recommended before procurement decisions are made.

Mineralocorticoid Receptor MR Antagonist IC50 Nuclear Hormone Receptor

Nuclear Hormone Receptor Selectivity Profile: MR vs. GR vs. PR Antagonist Activity

The BindingDB record associated with the target compound (BDBM50089603) also contains selectivity data against related nuclear hormone receptors: IC50 = 3,100 nM at human glucocorticoid receptor (GR, CHOK1 cells, dexamethasone-induced protein interaction) and IC50 = 2,900 nM at human progesterone receptor beta (PR, U2OS cells, D(-)-norgestrel-induced protein interaction) [1]. This yields an apparent selectivity window of approximately 91-fold for MR over GR and 85-fold for MR over PR, calculated from the reported 34 nM MR IC50. In the oxazolidinedione class, achieving nuclear hormone receptor selectivity has been a central optimization challenge, with earlier leads often showing significant GR cross-reactivity [2]. The selectivity profile inferred from the BDBM50089603 dataset is consistent with the structural hypothesis that the 3-(dimethylamino)benzamide moiety contributes to MR-favoring interactions, but the SMILES discrepancy noted above applies equally to these selectivity data and requires verification.

Selectivity Glucocorticoid Receptor Progesterone Receptor Off-target

Patent Provenance: Included in Benzamide Series of US-9102591-B2 Assigned to Merck

The compound is cataloged within the patent family US-9102591-B2, titled 'Benzamides,' which discloses benzamide-containing compounds as MR modulators . The patent is associated with Merck Research Laboratories (based on BindingDB curation metadata) and relates to the broader oxazolidinedione MR antagonist program described in the primary literature [1]. The presence of the 3-(dimethylamino) variant within this patent family indicates that it was specifically synthesized and evaluated as part of a systematic structure–activity relationship (SAR) exploration. Analogs lacking the dimethylamino group (e.g., 3-cyano, 3-methylthio, 4-ethoxy variants) may belong to different patent families or distinct SAR branches, and their inclusion or exclusion from the Merck patent portfolio reflects differential medicinal chemistry prioritization. Procurement of the specifically claimed or exemplified compound ensures alignment with the patent-defined SAR space.

Patent Benzamide Oxazolidinedione Intellectual Property

Recommended Research and Procurement Application Scenarios for 3-(Dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide


Nonsteroidal MR Antagonist Tool Compound for in Vitro Nuclear Hormone Receptor Pharmacology

Based on its association with MR antagonist activity (reported IC50 ~34 nM) and the structural precedent of oxazolidinediones as nonsteroidal MR ligands [1], this compound is best positioned as an in vitro tool for studying mineralocorticoid receptor signaling, particularly in assays where steroidal agents (spironolactone, eplerenone) are unsuitable due to their additional activities at androgen receptor (AR) and progesterone receptor (PR) [2]. The 3-(dimethylamino) substituent distinguishes it from the 3-cyano and 4-ethoxy analogs, making it a specific chemical probe for SAR studies exploring the role of benzamide electronics in MR binding. Users should independently verify MR IC50 and selectivity against GR and PR under their own assay conditions before committing to large-scale procurement.

Structure–Activity Relationship (SAR) Expansion of the Oxazolidinedione-Benzamide MR Antagonist Series

The compound serves as a key intermediate-substituent variant within the systematic SAR exploration of benzamide-oxazolidinedione hybrids [1]. The 3-(dimethylamino) group provides an electron-donating, moderately bulky substituent that complements the 3-cyano (electron-withdrawing) and 4-ethoxy (para-substituted) analogs [2]. Procurement of the complete matrix of 3-substituted benzamide variants (dimethylamino, cyano, methylthio, H, etc.) enables rigorous pharmacophore mapping and the construction of quantitative structure–activity relationship (QSAR) models for MR antagonist potency and selectivity.

Reference Compound for Analytical Method Development and Physicochemical Profiling

With a molecular formula of C14H17N3O4 and MW of 291.31 g/mol, the compound occupies a distinct region of chemical space compared to its closest analogs (e.g., 3-cyano analog MW 273.24; 4-ethoxy analog MW 292.29) [1]. This makes it useful as a reference standard for developing HPLC, LC-MS, or NMR analytical methods tailored to the oxazolidinedione-benzamide chemotype. Its UV chromophore (benzamide + dimethylamino auxochrome) and MS fragmentation pattern are expected to differ from the 3-cyano analog, facilitating method specificity.

Negative Control or Comparator in Nuclear Receptor Selectivity Panels

If the reported GR IC50 of 3,100 nM and PR IC50 of 2,900 nM [1] are independently confirmed, the apparent ~90-fold selectivity window for MR over GR/PR positions this compound as a useful comparator in nuclear hormone receptor selectivity panels. It can serve alongside promiscuous steroidal ligands (spironolactone) and more selective agents (eplerenone, finerenone) to benchmark the selectivity of novel MR antagonist candidates in a standardized receptor panel assay [2].

Quote Request

Request a Quote for 3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.